An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a
An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones, a class of potent anthelmintic and insecticidal agents. This document provides a comprehensive overview of its chemical structure, and inferred metabolic origins, and places it within the broader context of avermectin biochemistry. While specific experimental data for this particular analogue is scarce in publicly accessible literature, this guide furnishes a detailed framework for its study, including generalized experimental protocols for the analysis of avermectin metabolites and a discussion of the known biological pathways of parent avermectin compounds.
Chemical Structure and Properties
5-O-Demethyl-28-hydroxy-Avermectin A1a is structurally characterized by the demethylation at the 5-O position and hydroxylation at the C28 position of the Avermectin A1a backbone.
Table 1: Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a
| Property | Value | Source |
| Molecular Formula | C48H72O15 | --INVALID-LINK-- |
| Molecular Weight | 889.08 g/mol | --INVALID-LINK-- |
| CAS Number | 96722-46-2 | --INVALID-LINK-- |
| IUPAC Name | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | --INVALID-LINK-- |
| SMILES | CC--INVALID-LINK--[C@@H]1--INVALID-LINK--C/C=C(/--INVALID-LINK--CO)C(=O)O3)O)C)O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)OC)OC)\C">C@HC | --INVALID-LINK-- |
| InChI | InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 | --INVALID-LINK-- |
| InChIKey | JHPQMIYGLDWIFR-DJWQYEELSA-N | --INVALID-LINK-- |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Soluble in DMSO, ethanol, methanol (B129727) (presumed) | General knowledge |
Metabolic Pathway and Synthesis
5-O-Demethyl-28-hydroxy-Avermectin A1a is reported to be a degradation product or metabolite of Avermectin B1a.[1][2][3][4] The metabolic transformation of avermectins in biological systems is primarily mediated by cytochrome P450 enzymes. The formation of this specific metabolite likely involves two key enzymatic reactions:
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O-Demethylation: The removal of the methyl group from the 5-O-methoxy position.
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Hydroxylation: The addition of a hydroxyl group at the C28 position.
Caption: Inferred metabolic pathway of 5-O-Demethyl-28-hydroxy-Avermectin A1a.
Experimental Protocols
Detailed experimental protocols for the specific isolation, characterization, and quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a are not explicitly described in the reviewed literature. However, a general workflow for the analysis of avermectin metabolites can be constructed based on established methodologies for the parent compounds.
General Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification and characterization of avermectin metabolites from a biological matrix.
Caption: Generalized workflow for the analysis of avermectin metabolites.
Key Methodological Considerations
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Extraction: Avermectins and their metabolites are typically extracted from biological matrices using organic solvents such as acetonitrile or ethyl acetate.
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Cleanup: Solid-phase extraction (SPE) with a C18 stationary phase is a common technique to remove interfering substances and concentrate the analytes.
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Analytical Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column is the standard for separating avermectin analogues.
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Detection and Identification: Tandem mass spectrometry (MS/MS) is the preferred method for detection and structural elucidation due to its high sensitivity and specificity. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination.
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Quantification: For quantitative analysis, stable isotope-labeled internal standards are recommended to correct for matrix effects and variations in extraction recovery.
Biological Activity and Signaling Pathways
The specific biological activity and effects on signaling pathways of 5-O-Demethyl-28-hydroxy-Avermectin A1a have not been documented. The biological actions of avermectins are primarily mediated through their interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. It is plausible that this metabolite retains some activity at these channels, although its potency may be altered compared to the parent compound.
The known signaling pathway for the parent avermectin compounds is depicted below.
Caption: Known signaling pathway of parent avermectin compounds in invertebrates.
Quantitative Data
There is no specific quantitative data available in the public domain regarding the formation, efficacy, or receptor binding of 5-O-Demethyl-28-hydroxy-Avermectin A1a. The following table provides a template for such data, which would be populated through future experimental work. For context, representative data for the parent compound, Avermectin B1a, is included where available and should not be attributed to the title compound.
Table 2: Quantitative Data (Template)
| Parameter | Value | Units | Conditions/Assay | Reference |
| Formation Rate (in vitro) | Data not available | |||
| IC50 (GluCl Receptor) | Data not available | |||
| LD50 (Spodoptera exigua) | Data not available | |||
| Avermectin B1a LD50 (Heliothis virescens) | 0.02 | µg/g | Topical application | (Sparks et al., 1982) |
| Avermectin B1a Binding Affinity (Kairomone receptor) | 0.23 | nM | (Wang et al., 2005) |
Conclusion
5-O-Demethyl-28-hydroxy-Avermectin A1a is a known but poorly characterized metabolite of Avermectin A1a/B1a. While its chemical structure is defined, a significant knowledge gap exists regarding its specific biological activity, potency, and the precise experimental conditions for its formation and isolation. This guide provides a foundational understanding of this compound based on the broader knowledge of avermectin chemistry and biology. Further research is warranted to elucidate the specific properties of this metabolite and its potential role in the overall efficacy and toxicology of avermectin-based therapies and products. Researchers are encouraged to adapt the generalized protocols outlined herein for the specific investigation of this and other avermectin analogues.
